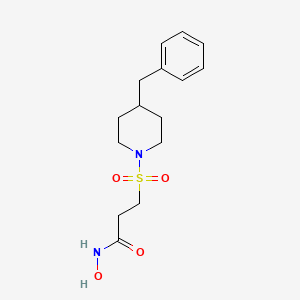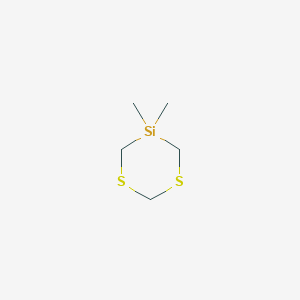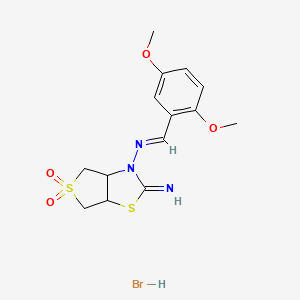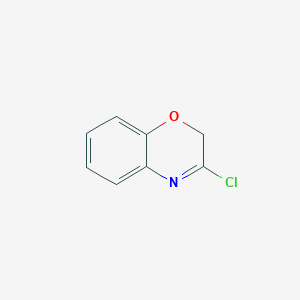
3,3,4,4,8,8,9,9-Octamethyl-1,6,3,4,8,9-diselenatetrasilecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,8,8,9,9-Octamethyl-1,6,3,4,8,9-diselenatetrasilecane is a unique organosilicon compound characterized by its octamethyl groups and diselenatetrasilecane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,8,8,9,9-Octamethyl-1,6,3,4,8,9-diselenatetrasilecane typically involves the reaction of dimethyldichlorosilane with selenium compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the selenium atoms. The process involves multiple steps, including hydrolysis, condensation, and purification to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,4,8,8,9,9-Octamethyl-1,6,3,4,8,9-diselenatetrasilecane undergoes various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include selenoxides, selenones, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
3,3,4,4,8,8,9,9-Octamethyl-1,6,3,4,8,9-diselenatetrasilecane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the production of high-performance polymers and coatings.
Mécanisme D'action
The mechanism by which 3,3,4,4,8,8,9,9-Octamethyl-1,6,3,4,8,9-diselenatetrasilecane exerts its effects involves the interaction of its selenium atoms with various molecular targets. The compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Its unique structure allows it to interact with specific enzymes and proteins, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octamethylcyclotetrasiloxane: A similar organosilicon compound with a cyclic structure.
Hexamethyldisiloxane: Another organosilicon compound with fewer methyl groups and a simpler structure.
Uniqueness
3,3,4,4,8,8,9,9-Octamethyl-1,6,3,4,8,9-diselenatetrasilecane is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
914097-03-3 |
|---|---|
Formule moléculaire |
C12H32Se2Si4 |
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
3,3,4,4,8,8,9,9-octamethyl-1,6,3,4,8,9-diselenatetrasilecane |
InChI |
InChI=1S/C12H32Se2Si4/c1-15(2)9-13-11-17(5,6)18(7,8)12-14-10-16(15,3)4/h9-12H2,1-8H3 |
Clé InChI |
SDYWBXOLUKAJBG-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C[Se]C[Si]([Si](C[Se]C[Si]1(C)C)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Bis[(4-methylphenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B12618179.png)
![9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde](/img/structure/B12618182.png)
![Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate](/img/structure/B12618192.png)

![4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12618204.png)

![5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12618222.png)
![2-((8-(4-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B12618225.png)
![(NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine](/img/structure/B12618229.png)
![3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12618233.png)

![N-[4-[(3aR,6aS)-7'-chloro-1-(1H-indol-3-ylmethyl)-5'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12618246.png)

![N-[3-(dimethylamino)propyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12618272.png)
